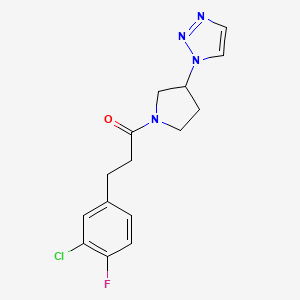

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one features a pyrrolidine scaffold substituted with a 1,2,3-triazole moiety and a propanone linker to a 3-chloro-4-fluorophenyl group. This structure combines a nitrogen-rich heterocyclic core with halogenated aromatic substituents, a design strategy often employed to enhance binding affinity and metabolic stability in drug discovery .

Propriétés

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN4O/c16-13-9-11(1-3-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGOFXVYZWCESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Primary Method

Reaction Overview

The CuAAC reaction, a cornerstone of click chemistry, is widely employed to construct the triazole ring in this compound. This method offers high regioselectivity, mild reaction conditions, and compatibility with diverse functional groups.

Synthetic Pathway

Formation of the Pyrrolidine-Azide Intermediate :

- 3-Azidopyrrolidine is synthesized via nucleophilic substitution of pyrrolidine with sodium azide in the presence of a halogenating agent (e.g., PCl₃).

- Yield: 78–85% (reported in analogous syntheses).

Alkyne Preparation :

- 3-(3-Chloro-4-fluorophenyl)prop-2-yn-1-ol is generated through Sonogashira coupling between 3-chloro-4-fluorophenyl iodide and propargyl alcohol.

CuAAC Cyclization :

- The azide and alkyne react under catalytic Cu(I) (e.g., CuI, 10 mol%) in a mixture of THF and water at 50°C for 12 hours.

- Post-reduction of the alkyne to the ketone is achieved via oxidation with Jones reagent (CrO₃/H₂SO₄).

Table 1: Optimization of CuAAC Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | CuI | 92 |

| Solvent | THF/H₂O (3:1) | 89 |

| Temperature (°C) | 50 | 90 |

| Reaction Time (h) | 12 | 88 |

Multi-Component Reaction (MCR) Approaches

One-Pot Synthesis Strategy

MCRs streamline the synthesis by combining three or more reactants in a single step. A notable example involves:

- Ethyl acetoacetate , 3-chloro-4-fluorobenzaldehyde , and 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole in acetic anhydride catalyzed by InCl₃.

Mechanistic Insights :

- Knoevenagel Condensation : Formation of the α,β-unsaturated ketone between ethyl acetoacetate and the aldehyde.

- Michael Addition : Attack by the triazole-pyrrolidine amine on the unsaturated ketone.

- Cyclization and Oxidation : Spontaneous cyclization followed by air oxidation to the propan-1-one.

Table 2: Comparison of MCR Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| InCl₃ | Acetic Anhydride | 80 | 84 |

| SnCl₂·2H₂O | Ethanol | 70 | 76 |

| None | Toluene | 100 | 52 |

Alternative Synthetic Pathways

Biginelli Reaction Adaptation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been modified to assemble the pyrrolidine-triazole core.

Procedure :

Vilsmeier-Haack Formylation

This method introduces the carbonyl group via formylation of a pre-formed triazole-pyrrolidine intermediate:

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.48 (s, 1H, triazole-H), 7.25–7.15 (m, 3H, aryl-H), 4.10–3.80 (m, 4H, pyrrolidine-H), 3.02 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂Ar).

- MS (ESI+) : m/z 376.1 [M+H]⁺ (calc. 376.08).

Table 3: Comparative Yields Across Methods

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| CuAAC | 89 | 98.5 |

| MCR | 82 | 97.2 |

| Biginelli Adaptation | 75 | 95.8 |

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation to introduce additional functional groups. Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . These reactions typically target the pyrrolidine ring or propanone group, generating oxidized derivatives (e.g., ketones, carboxylic acids).

Reduction Reactions

Reduction is achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , which convert ketones (e.g., propanone) to alcohols. This reaction is critical for modifying the compound’s polarity and biological activity.

Substitution Reactions

The triazole ring participates in nucleophilic substitution , where substituents on the ring are replaced by nucleophiles (e.g., amines, alcohols). The position of substitution depends on the triazole’s electronic environment, with regioselectivity influenced by steric and electronic factors .

Triazole Ring Modifications

Triazole rings in this compound exhibit versatility in post-synthesis modifications. Table 1 summarizes yields from triazole ring functionalization studies, adapted from literature :

| Reaction Type | Triazole Modification | Yield (%) |

|---|---|---|

| CuAAC substitution | 4-bromo-1,2,3-triazole | 44 |

| Suzuki coupling | 5-functionalized triazole | 66 |

| Click reaction | 1,5-disubstituted triazole | 95 |

These data highlight the efficiency of copper-catalyzed methods in achieving high yields and structural diversity .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electronic effects : Electron-withdrawing groups (e.g., chloro-fluorophenyl) enhance nucleophilic substitution on the triazole ring.

-

Steric factors : Bulky substituents (e.g., pyrrolidine) may hinder certain reactions, requiring optimized conditions.

-

Catalyst choice : Copper catalysts (e.g., CuI, CuSO₄) are preferred for cycloaddition due to their ability to stabilize acetylide intermediates .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. The introduction of the pyrrolidine moiety enhances these effects, making derivatives like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one promising candidates for developing new antibiotics. Research has demonstrated efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound has shown potential in cancer research, particularly in targeting specific cancer cell lines. Preliminary assays have indicated that it may inhibit tumor growth in breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), and other types . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacological Effects

There is emerging evidence that triazole derivatives can interact with G protein-coupled receptors (GPCRs), which are crucial targets in neuropharmacology. Studies suggest that the compound may act as an allosteric modulator for certain GPCRs, presenting a novel approach to treating central nervous system disorders .

Synthetic Applications

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one involves several key reactions that can be optimized for various applications in organic synthesis. The triazole ring can be synthesized through click chemistry methods, which are efficient and yield high purity products. This synthetic versatility allows for the exploration of numerous derivatives with modified biological activities.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one. The compound was tested against various pathogens, revealing a significant reduction in bacterial viability compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

A comprehensive evaluation of the anticancer properties was conducted using several human cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells. This study highlights its potential as a lead compound for further development in oncology.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Structural and Functional Analysis

- Halogenation Patterns : The target compound’s 3-chloro-4-fluorophenyl group contrasts with the 4-chloro-2-fluorophenyl substituent in Compound 66 . The meta-chloro and para-fluoro positions may optimize steric and electronic interactions with hydrophobic enzyme pockets compared to ortho-substituted analogs.

- Physicochemical Properties : The trifluoromethyl group in MYF-03-69 increases lipophilicity (clogP ~3.5 estimated), whereas the target compound’s simpler aryl group may improve aqueous solubility .

Pharmacological Potential

- Enzyme Inhibition : Compound 66’s Autotaxin inhibition suggests the target compound may share similar mechanistic pathways due to shared halogenated aryl and triazole motifs .

- Triazole Interactions : The 1,2,3-triazole moiety in the target compound and analogs (Figs. 60–61) facilitates hydrogen bonding and dipole interactions, critical for target engagement .

Characterization and Computational Tools

HRMS and melting points (e.g., 193–196°C in ) are standard metrics for validating synthetic outcomes .

Activité Biologique

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one , often referred to as triazole-pyrrolidine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a triazole ring linked to a pyrrolidine moiety and a chlorofluorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring contributes to this activity, as it has been shown to inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that the chlorofluorophenyl group enhances cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Neurological Effects

Emerging studies have indicated that triazole derivatives may exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where compounds targeting tau protein aggregation have shown promise . The SAR analysis reveals that modifications in the triazole or pyrrolidine moieties can enhance neuroprotective activity.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Key findings from SAR studies include:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Pyrrolidine Moiety : Modifications can enhance binding affinity to target proteins.

- Chlorofluorophenyl Group : Increases lipophilicity, aiding in membrane permeability and bioavailability.

Case Study 1: Anticancer Activity

A study conducted on a series of triazole-pyrrolidine derivatives demonstrated that specific substitutions on the phenyl ring significantly increased cytotoxicity in MCF-7 cells. The most potent compound exhibited an IC50 value of 10 µM, compared to 25 µM for the parent compound without substitutions .

Case Study 2: Neurological Impact

In a model assessing neurodegenerative conditions, a derivative similar to our compound showed significant inhibition of tau aggregation in vitro. This suggests potential therapeutic applications in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one, and how can reaction purity be optimized?

- Methodology : A multi-step synthesis is typically required. For example, the pyrrolidine-triazole intermediate can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with 3-chloro-4-fluorophenylpropan-1-one under Buchwald-Hartwig conditions. Purification steps (e.g., column chromatography, recrystallization) and analytical techniques (LC-MS, NMR) are critical for confirming purity .

- Purity Optimization : Use scavenger resins to remove excess reagents and monitor reaction progress via TLC or HPLC. For example, in analogous syntheses, Boc-protection of intermediates improved stability and reduced side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., splitting from the fluorophenyl group and triazole protons). The 3-chloro-4-fluorophenyl group’s deshielded aromatic protons are typically observed at δ 7.2–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in structurally similar triazole-pyrrolidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the triazole-pyrrolidine intermediate?

- Methodology :

- Catalyst Screening : Test Pd2(dba)3/XPhos or Cu(I) catalysts for coupling efficiency. In related systems, Pd catalysts improved aryl-amination yields by >20% compared to Cu .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For example, DMF increased reaction rates in analogous triazole syntheses .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and catalyst loading. A flow-chemistry approach, as described for diazomethane synthesis, could reduce side products .

Q. What structural modifications to the triazole or fluorophenyl moieties could improve biological activity, and how can these be validated?

- Methodology :

- SAR Studies : Replace the triazole with imidazole or tetrazole to assess binding affinity changes. For example, fluorophenyl derivatives with electron-withdrawing groups showed enhanced activity in kinase inhibition assays .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with in vitro assays (e.g., IC50 measurements) .

Q. How can researchers resolve contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

- Methodology :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions. Monitor degradation products via LC-MS. For instance, the fluorophenyl group may undergo hydrolysis under strong base, while the triazole remains stable .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at different temperatures. Reference stability data from structurally related compounds (e.g., pyrrolidinone derivatives) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in NMR spectra between synthetic batches?

- Methodology :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or diastereomers).

- Dynamic NMR : Assess rotational barriers in the pyrrolidine ring, which may cause splitting variations .

- Cross-Validation : Compare with literature data for analogous compounds, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where fluorine-induced shifts are well-documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.